molecular formula C10H9BrO2 B1278946 2-Bromo-6-methoxy-1-indanone CAS No. 62015-79-6

2-Bromo-6-methoxy-1-indanone

Cat. No.: B1278946
CAS No.: 62015-79-6
M. Wt: 241.08 g/mol
InChI Key: VTTUAPDDJQOXBO-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-1-indanone, also known as BMMI, is an important organic compound that is widely used in the field of organic synthesis. It is a versatile reagent that is used for a variety of reactions, including condensation, oxidation, and reduction. In addition, BMMI has been used in the development of new drugs, cosmetics, and other products.

Scientific Research Applications

Synthesis and Application in Non-Steroidal Anti-Inflammatory Agents

2-Bromo-6-methoxynaphthalene, a derivative closely related to 2-Bromo-6-methoxy-1-indanone, is pivotal in synthesizing non-steroidal anti-inflammatory agents like nabumetone and naproxen. Its synthesis involves methylation of 6-bromo-2-naphthol, utilizing less hazardous methylating reagents due to environmental and toxicological concerns. The high yield and regioselectivity of the electrochemical method are promising for future industrial use (Xu & He, 2010).

In Biomass Degradation

Indanone derivatives, including 6-methyl-1-indanone and 6-methoxy-1-indanone, have been energetically characterized for their involvement in biomass degradation. The study utilized calorimetric techniques and computational methodologies to derive the enthalpies of combustion and sublimation. This characterization aids in understanding the molecular structures and energetic effects associated with methyl and methoxy groups in indanone structures, relevant for biomass processing and degradation (Silva, Lima, & da Silva, 2018).

Photochemical Studies

2-Bromo-6-methoxy-3-phenylindenone and its derivatives have been synthesized and structurally characterized for their photochemical properties. Preliminary studies revealed that these compounds, including this compound derivatives, can undergo dimerization, highlighting their potential in photochemical applications (Seery et al., 2005).

Synthesis of Other Chemical Compounds

The structural and stereochemical elucidation of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, a compound structurally similar to this compound, demonstrates its importance in chemical synthesis. Its potential for partial isomerization in solution forms a basis for further chemical research and applications (Li et al., 1995).

Properties

IUPAC Name

2-bromo-6-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-7-3-2-6-4-9(11)10(12)8(6)5-7/h2-3,5,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTUAPDDJQOXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(C2=O)Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455114
Record name 2-bromo-6-methoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62015-79-6
Record name 2-bromo-6-methoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

49.2 g (102 mmol) of tetra-n-butylammonium tribromide are added in fractions over the course of 15 minutes, at room temperature, to 16.2 g (100 mmol) of 6-methoxy-indan-1-one dissolved in 400 ml of methanol and 1 liter of dichloromethane, and the mixture is then stirred overnight at room temperature. After evaporation, the residue is taken up in 500 ml of dichloromethane and washed twice with 250 ml of N hydrochloric acid. Drying over magnesium sulphate and concentration, and then rapid filtration over 500 g of silica (eluant: dichloromethane) yield 23.4 g of the desired product.
Quantity
49.2 g
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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